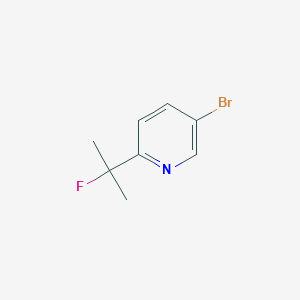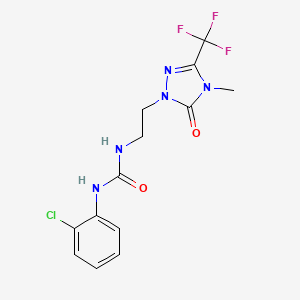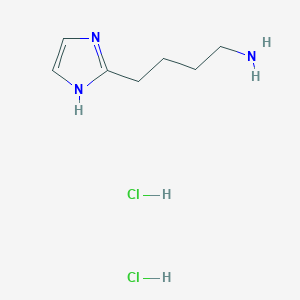![molecular formula C14H15ClFNO2 B2880275 Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287260-43-7](/img/structure/B2880275.png)
Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MAP-4, and it belongs to the class of bicyclo[1.1.1]pentane derivatives. MAP-4 has been investigated for its ability to modulate various biological processes, including pain perception, inflammation, and anxiety.
Mecanismo De Acción
The exact mechanism of action of MAP-4 is not fully understood, but it is thought to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, MAP-4 has been shown to bind to the sigma-1 receptor, which is involved in a variety of biological processes, including pain perception, inflammation, and anxiety. By modulating the activity of this receptor, MAP-4 may be able to alter these processes.
Biochemical and Physiological Effects
In addition to its potential therapeutic properties, MAP-4 has also been shown to have a variety of biochemical and physiological effects. For example, one study found that MAP-4 was able to increase the expression of certain genes involved in the immune response, suggesting that it may have immunomodulatory properties. Another study found that MAP-4 was able to increase the levels of certain neurotransmitters in the brain, suggesting that it may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MAP-4 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be relatively stable under a variety of conditions, making it a useful tool for studying the effects of sigma-1 receptor modulation. However, one limitation of using MAP-4 in lab experiments is that it has not yet been extensively studied in humans, so its potential therapeutic properties may not be fully understood.
Direcciones Futuras
There are several potential future directions for research on MAP-4. One area of interest is the development of more potent and selective sigma-1 receptor modulators, which could have improved therapeutic properties compared to MAP-4. Additionally, further research is needed to fully understand the mechanism of action of MAP-4 and its potential therapeutic applications. Finally, studies in animal models and eventually in humans will be necessary to fully evaluate the safety and efficacy of MAP-4 as a potential therapeutic agent.
Conclusion
In conclusion, MAP-4 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. While much remains to be understood about its mechanism of action and potential therapeutic applications, the preclinical studies conducted so far suggest that MAP-4 may have analgesic, anti-inflammatory, and anxiolytic properties. Further research is needed to fully evaluate the safety and efficacy of MAP-4, but the potential benefits of this compound make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of MAP-4 involves the reaction of 5-chloro-2-fluorobenzaldehyde with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst. The resulting product is then reacted with methylamine and acetic acid to form MAP-4. The overall yield of this synthesis is approximately 40%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
MAP-4 has been investigated for its potential therapeutic properties in a variety of preclinical studies. One study found that MAP-4 was able to reduce pain perception in mice, suggesting that it may have analgesic properties. Another study found that MAP-4 was able to reduce inflammation in rats, suggesting that it may have anti-inflammatory properties. Additionally, MAP-4 has been investigated for its potential anxiolytic properties, with one study finding that it was able to reduce anxiety-like behavior in mice.
Propiedades
IUPAC Name |
methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)9-4-8(15)2-3-10(9)16/h2-4,11H,5-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMPQZVCVENKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=C(C=CC(=C3)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)
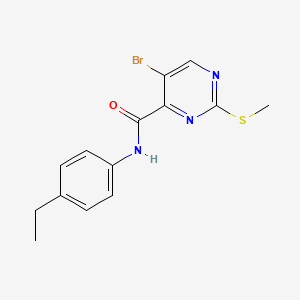
![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)
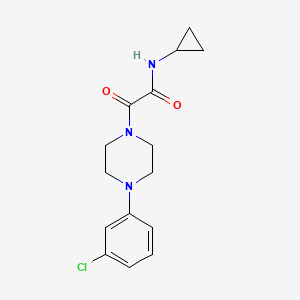

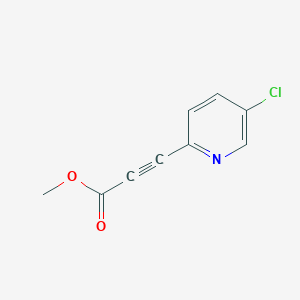
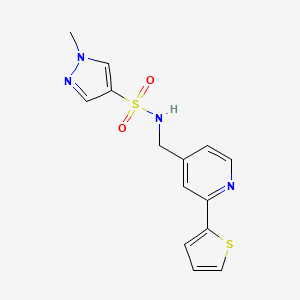
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)
